5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a unique combination of indole, methoxyphenyl, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole-2-carboxylic acid: Another indole derivative with similar biological activities.
N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide: A compound with a similar indole and methoxyphenyl structure.
Uniqueness
5-[2-(5-METHOXY-1H-INDOL-2-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its combination of indole, methoxyphenyl, and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and developing innovative materials .
Properties
Molecular Formula |
C29H26N4O3 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C29H26N4O3/c1-35-21-12-13-23-19(17-21)16-20(30-23)14-15-33-28(22-10-6-7-11-24(22)36-2)25-26(18-8-4-3-5-9-18)31-32-27(25)29(33)34/h3-13,16-17,28,30H,14-15H2,1-2H3,(H,31,32) |
InChI Key |
AZNPOBYWIZWWGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)CCN3C(C4=C(C3=O)NN=C4C5=CC=CC=C5)C6=CC=CC=C6OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.